molecular formula C28H44O2 B595376 1alpha-HydroxyprevitaMin D2 CAS No. 127264-18-0

1alpha-HydroxyprevitaMin D2

Cat. No.: B595376
CAS No.: 127264-18-0
M. Wt: 412.658
InChI Key: TVRDOFYYUWHDKA-JWNDDEFXSA-N
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Description

Overview of the Vitamin D2 Biosynthetic Pathway and Related Provitamins

The biosynthesis of vitamin D2 (ergocalciferol) originates from ergosterol (B1671047), a sterol found predominantly in fungi and yeasts. researchgate.netfrontiersin.org This process is initiated by exposure to ultraviolet B (UVB) radiation, which cleaves the B-ring of the ergosterol molecule to form previtamin D2. nih.gov This photochemical conversion is a critical step, leading to the formation of a secosteroid, a steroid with a broken ring structure. frontiersin.org Following its formation, previtamin D2 undergoes a temperature-dependent intramolecular rearrangement, a sigmatropic hydrogen shift, to establish the stable vitamin D2 form. nih.gov

The broader family of vitamin D includes several forms, with vitamin D2 and vitamin D3 (cholecalciferol) being the most prominent. frontiersin.org While vitamin D2 is derived from plant and fungal sources, vitamin D3 is synthesized in the skin of animals from 7-dehydrocholesterol (B119134) upon exposure to sunlight. researchgate.net Both forms of vitamin D are biologically inert and require further metabolic activation to exert their physiological effects. dtu.dk This activation involves two primary hydroxylation steps. The first occurs in the liver, adding a hydroxyl group at the carbon-25 position to form 25-hydroxyvitamin D. The second hydroxylation takes place in the kidneys, where a hydroxyl group is added at the 1alpha-position, resulting in the biologically active hormone, 1,25-dihydroxyvitamin D. dtu.dk

Historical Context of 1alpha-Hydroxylated Vitamin D Analog Research

The discovery of the metabolic activation of vitamin D in the latter half of the 20th century spurred significant research into hydroxylated vitamin D analogs. nih.gov The identification of 1,25-dihydroxyvitamin D3 as the active hormonal form of vitamin D3 was a landmark achievement, revealing the critical role of 1alpha-hydroxylation. bibliotekanauki.pl This led to the chemical synthesis of 1alpha-hydroxylated compounds, including 1alpha-hydroxyvitamin D3 (alfacalcidol) and subsequently, 1alpha-hydroxyvitamin D2 (doxercalciferol). acs.orgmdpi.com

These synthetic 1alpha-hydroxylated analogs were developed as prodrugs, designed to be converted in the body to their respective 1,25-dihydroxy forms. mdpi.com The rationale behind this approach was to bypass the tightly regulated renal 1alpha-hydroxylation step, which can be impaired in certain medical conditions. mdpi.com Research into these analogs has provided valuable therapeutic agents and has deepened the understanding of vitamin D metabolism and its regulation. nih.govmdpi.com The synthesis and study of intermediates like 1alpha-hydroxyprevitamin D2 have been integral to this research, allowing for a more detailed examination of the photochemical and thermal conversion processes. nih.goviiarjournals.org

Position and Significance of this compound within Ergocalciferol (B368823) Intermediates

This compound holds a specific and crucial position as the direct precursor to 1alpha-hydroxyvitamin D2 in the synthetic pathway. nih.gov Its formation is a result of the UV irradiation of a 1alpha-hydroxylated ergosterol derivative. nih.gov The subsequent thermal isomerization of this compound to 1alpha-hydroxyvitamin D2 is a pivotal step in the synthesis of this important vitamin D analog. google.com

The significance of this compound lies in its role as a key intermediate. Understanding its chemical properties, stability, and the kinetics of its conversion to 1alpha-hydroxyvitamin D2 is essential for optimizing the industrial production of doxercalciferol (B1670903). google.com The equilibrium between the previtamin and vitamin forms is temperature-dependent, with higher temperatures favoring the formation of the previtamin. google.com This relationship is a critical consideration in both the synthesis and storage of 1alpha-hydroxylated vitamin D compounds.

Chemical Synthesis and Characterization

The synthesis and characterization of this compound are fundamental to its application in research and as a precursor.

Synthetic Methodologies and Key Reactions

The synthesis of 1alpha-hydroxyvitamin D2, and by extension its previtamin form, often begins with ergosterol. A common synthetic route involves the protection of the 3-hydroxyl group of ergosterol, followed by a series of reactions to introduce the 1alpha-hydroxyl group. One approach involves the conversion of ergosterol to ergosta-4,6,22-trien-3-one, followed by dehydrogenation to yield ergosta-1,4,6,22-tetraen-3-one. nih.gov Epoxidation of this tetraenone and subsequent reduction can introduce the 1alpha-hydroxyl group. nih.gov

The key photochemical step involves the UV irradiation of a 1alpha-hydroxylated provitamin D2 derivative. nih.gov This reaction breaks the B-ring and forms this compound. The efficiency of this photochemical conversion can be influenced by factors such as the wavelength of the UV light and the reaction temperature. nih.gov Following irradiation, the resulting this compound is typically not isolated in large quantities but is instead subjected to thermal isomerization to produce the desired 1alpha-hydroxyvitamin D2. nih.govgoogle.com

Spectroscopic and Physicochemical Properties

The characterization of this compound relies on various spectroscopic techniques.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C28H44O2 nih.gov
Molecular Weight 412.6 g/mol nih.gov
IUPAC Name (1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol nih.gov

Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Features Source
Ultraviolet (UV) Spectroscopy Has a characteristic UV absorption maximum (λmax) at approximately 259 nm. google.com
Nuclear Magnetic Resonance (NMR) The NMR spectrum provides detailed information about the carbon and proton framework, confirming the structure of the previtamin. nih.gov

Chemical Behavior and Reactivity

The chemical behavior of this compound is dominated by its isomerization and photochemical transformations.

Thermal Isomerization to 1alpha-Hydroxyvitamin D2

The most significant reaction of this compound is its thermal isomerization to 1alpha-hydroxyvitamin D2. This is a reversible, non-photochemical process governed by an equilibrium that is influenced by temperature and solvent. google.comnih.gov At room temperature, the equilibrium favors the formation of the vitamin form. google.com Increasing the temperature shifts the equilibrium back towards the previtamin. google.com The rate of this isomerization and the position of the equilibrium can also be affected by the solvent used. nih.gov

Photochemical Transformations

As a photoproduct itself, this compound can undergo further photochemical transformations upon continued exposure to UV light. These reactions can lead to the formation of other isomers, such as tachysterol (B196371) and lumisterol (B196343) derivatives. Controlling the irradiation time and wavelength is crucial to maximize the yield of the desired previtamin and minimize the formation of these byproducts. nih.gov

Biochemical and Pharmacological Relevance

While this compound is primarily an intermediate, it has relevance in the context of the synthesis and activity of its vitamin D analog.

Role as an Intermediate in the Synthesis of 1alpha-Hydroxyvitamin D2

The primary biochemical relevance of this compound is its role as the immediate precursor in the synthesis of 1alpha-hydroxyvitamin D2 (doxercalciferol). nih.govgoogle.com Doxercalciferol is a clinically used prodrug that is converted in the liver to 1alpha,25-dihydroxyvitamin D2, an active form of vitamin D. mdpi.commdpi.com The efficient synthesis and purification of doxercalciferol depend on a thorough understanding of the formation and subsequent isomerization of this compound.

In Vitro Biological Activity and Receptor Interaction Studies

Direct studies on the biological activity of this compound are limited, as it is typically considered a transient intermediate. However, the biological activity of its isomer, 1alpha-hydroxyvitamin D2, and its subsequent metabolite, 1alpha,24(S)-dihydroxyvitamin D2, have been investigated. oup.comnih.gov These compounds exhibit biological activity, including the ability to suppress parathyroid hormone levels. nih.gov It is plausible that any biological activity of this compound would be due to its in vivo conversion to 1alpha-hydroxyvitamin D2.

Applications in Research and Drug Discovery

The unique properties of this compound make it a valuable tool in specific areas of research.

Utility as a Research Tool in Vitamin D Metabolism Studies

This compound serves as a valuable research tool for studying the photochemical and thermal aspects of vitamin D synthesis. iiarjournals.org By studying the kinetics and thermodynamics of its isomerization, researchers can gain a deeper understanding of the fundamental processes that govern the formation of vitamin D compounds. This knowledge can be applied to improve the synthesis of other vitamin D analogs as well.

Potential as a Precursor for Novel Vitamin D Analog Development

The synthetic pathway leading to this compound can be adapted to create novel vitamin D analogs. iiarjournals.org By modifying the starting ergosterol molecule or by introducing different functional groups at various stages of the synthesis, researchers can generate a library of new compounds. These novel analogs can then be screened for potential therapeutic applications, such as in the treatment of cancer, autoimmune diseases, and secondary hyperparathyroidism. nih.govfrontiersin.org

This compound is a pivotal intermediate in the synthesis of the important vitamin D analog, 1alpha-hydroxyvitamin D2. While it is a transient species, its study is crucial for understanding the chemistry of secosteroids and for the efficient production of related therapeutic agents. Its unique photochemical and thermal properties continue to make it a subject of interest in the ongoing research and development of novel vitamin D analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h8-12,18-20,24-27,29-30H,7,13-17H2,1-6H3/b10-9+,12-11-/t19-,20+,24+,25+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRDOFYYUWHDKA-JWNDDEFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](C[C@@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857833
Record name (1S,3R,6Z,22E)-9,10-Secoergosta-5(10),6,8,22-tetraene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127264-18-0
Record name 1alpha-Hydroxyprevitamin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127264180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,3R,6Z,22E)-9,10-Secoergosta-5(10),6,8,22-tetraene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1α-Hydroxyprevitamin D2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF3T6WP6RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Enzymatic Biotransformation of 1alpha Hydroxylated Ergocalciferol Derivatives

Primary Hydroxylation of Ergocalciferol (B368823) and its Analogs

The initial and rate-limiting step in the activation of vitamin D is 25-hydroxylation, which predominantly takes place in the liver. clinref.comnih.gov This reaction converts the parent vitamin D compound into its major circulating form, 25-hydroxyvitamin D (25(OH)D). medscape.comnih.gov

Contextual Differences in 25-Hydroxylation Efficiency for D2 Compounds

The structural differences between vitamin D2 and vitamin D3, specifically the presence of a methyl group at C24 and a double bond at C22-C23 in the side chain of vitamin D2, influence their metabolic processing. nih.govnih.gov Human mitochondrial vitamin D-25-hydroxylase converts vitamin D3 to 25(OH)D3 more efficiently than it converts vitamin D2 to 25(OH)D2. vertismed.com Specifically, the rate of conversion for vitamin D3 is about five times faster. vertismed.com The microsomal fraction of human liver hydroxylates vitamin D3 but shows no detectable 25-hydroxylase activity for vitamin D2. vertismed.com This difference in enzymatic efficiency contributes to the observation that vitamin D3 is more effective at raising serum 25(OH)D levels than an equivalent molar amount of vitamin D2. vertismed.com

1alpha-Hydroxylation of Precursors and Subsequent Metabolites

Following 25-hydroxylation, the next critical activation step is 1alpha-hydroxylation, which occurs primarily in the kidneys. medscape.comnih.govresearchgate.net This reaction converts 25(OH)D into the hormonally active form, 1,25-dihydroxyvitamin D (1,25(OH)2D). medscape.comnih.gov

Role of 1alpha-Hydroxylase (CYP27B1) in Secosteroid Activation

The enzyme responsible for 1alpha-hydroxylation is 25-hydroxyvitamin D 1α-hydroxylase, also known as CYP27B1. medscape.comnih.govresearchgate.net This mitochondrial enzyme is tightly regulated by factors such as parathyroid hormone (PTH), serum calcium, and phosphate (B84403) levels. medscape.comnih.gov CYP27B1 is the sole enzyme responsible for this final activation step, and mutations in its gene can lead to vitamin D-dependent rickets type 1A. nih.govmdpi.com It is expressed not only in the kidneys but also in extra-renal tissues like keratinocytes, macrophages, and the placenta, suggesting a paracrine or autocrine role for locally produced 1,25(OH)2D. medscape.commdpi.com

Formation of 1alpha,25-Dihydroxyvitamin D2

CYP27B1 acts on 25-hydroxyvitamin D2 (25(OH)D2) to produce 1alpha,25-dihydroxyvitamin D2 (1,25(OH)2D2), the biologically active form of vitamin D2. oup.comnih.gov This molecule is structurally similar to 1,25-dihydroxyvitamin D3 and exhibits comparable activity. birmingham.ac.uk The synthesis of 1,25(OH)2D2 has been achieved through various chemical methods, often involving the irradiation and thermal isomerization of precursors like (22E)-5,7,22-ergostatriene-1α,3β,25-triol. oup.com

The metabolic activation cascade leading to 1,25(OH)2D2 is summarized below:

PrecursorEnzymeProductLocation
Ergocalciferol (Vitamin D2)CYP2R125-Hydroxyvitamin D2 (25(OH)D2)Liver nih.govwikipedia.org
25-Hydroxyvitamin D2 (25(OH)D2)CYP27B11alpha,25-Dihydroxyvitamin D2 (1,25(OH)2D2)Kidneys medscape.comresearchgate.net

Unique 24-Hydroxylation Pathway of D2 Compounds

A distinctive feature of vitamin D2 metabolism is the existence of a significant 24-hydroxylation pathway. oup.comoup.comfrontiersin.org This pathway, catalyzed by the enzyme CYP24A1, represents an alternative route for the biotransformation of D2 compounds. oup.comresearchgate.netwikipedia.org CYP24A1 hydroxylates both 25(OH)D2 and 1,25(OH)2D2. researchgate.netwikipedia.org

Evidence suggests the formation of 24-hydroxyvitamin D2 (24(OH)D2) and 1,24-dihydroxyvitamin D2 (1,24(OH)2D2) in humans following vitamin D2 administration. oup.comoup.com The synthesis of 1,24(OH)2D2 can be stimulated by PTH, indicating a renal origin, and it is postulated to be formed from 24(OH)D2, which may be synthesized in the liver. oup.comoup.com This suggests a metabolic sequence involving initial 24-hydroxylation followed by renal 1α-hydroxylation. oup.com It has also been shown that 1α-hydroxyvitamin D2 can be activated via hepatic 24-hydroxylation to form 1,24(OH)2D2. oup.com

The major pathways for the side chain oxidation of 25(OH)D2 and 1,25(OH)2D2 by human CYP24A1 are identical, with initial hydroxylation occurring at the C24R position. researchgate.net This leads to a series of catabolic steps that ultimately inactivate the vitamin D molecule. nih.gov

Characterization of 1alpha,24-Dihydroxyvitamin D2 as an Active Metabolite

1alpha,24-dihydroxyvitamin D2 (1α,24(OH)₂D₂) is a significant, biologically active metabolite that can be formed in the body from either vitamin D2 or its synthetic analog, doxercalciferol (B1670903) (1α-hydroxyvitamin D2). iiarjournals.org Studies have shown that 1α,24(OH)₂D₂ is a naturally occurring metabolite. iiarjournals.org

Research involving human hepatoma cells (Hep3B) has identified 1α,24(S)-dihydroxyvitamin D2 as a major metabolite of 1α-hydroxyvitamin D2. nih.govnih.gov This identification was confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS), by comparing the cellular metabolite with chemically synthesized standards. nih.gov

Notably, 1α,24(S)-dihydroxyvitamin D2 demonstrates strong binding to the vitamin D receptor (VDR), which is comparable to the affinity of 1,25-dihydroxyvitamin D3, the active form of vitamin D3. iiarjournals.orgnih.gov This high affinity for the VDR allows it to effectively induce the transcriptional activation of VDR-dependent genes. iiarjournals.org In contrast to its strong VDR binding, it binds poorly to the vitamin D-binding protein (DBP) found in rats. nih.govnih.gov The biological activity of 1α,24(S)-(OH)₂D₂ has been demonstrated in vitro through its effects on growth hormone and chloramphenicol (B1208) acetyltransferase reporter gene expression systems. nih.govnih.gov

The synthesis of 1α,24-(OH)₂D₂ can be stimulated by parathyroid hormone (PTH), suggesting a renal origin for this metabolite, likely formed from its precursor, 24-hydroxyvitamin D2 (24OHD2). oup.comebi.ac.uk

Role of 25-Hydroxyvitamin D-24-Hydroxylase (CYP24A1) in Metabolism and Inactivation

The enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene, is a key mitochondrial enzyme responsible for the catabolism and inactivation of vitamin D metabolites, including those of the D2 series. nih.govwikipedia.org CYP24A1 is present in all cells that contain the vitamin D receptor (VDR) and its expression is induced by 1,25(OH)₂D₃, creating a negative feedback loop to control vitamin D levels. wikipedia.orgresearchgate.net

CYP24A1 catalyzes multiple hydroxylation reactions on the side chain of both 25-hydroxyvitamin D (25(OH)D) and 1,25-dihydroxyvitamin D (1,25(OH)₂D). wikipedia.org For vitamin D2 metabolites, CYP24A1 initiates oxidation primarily through hydroxylation at the C24R position. nih.gov This initial step is followed by further oxidations. nih.gov The enzyme is responsible for the entire 24-oxidation pathway that ultimately leads to the production of water-soluble calcitroic acid, which is then excreted. wikipedia.orgresearchgate.net

The inactivation pathways for 25(OH)D2 and 1,25(OH)₂D₂ mediated by human CYP24A1 are largely identical. nih.govresearchgate.net Intermediates in the metabolism of 25(OH)D2 can be converted to the corresponding intermediates in the 1,25(OH)₂D₂ oxidation pathway through 1α-hydroxylation by the enzyme CYP27B1. nih.govresearchgate.net

Distinct Substrate Preferences of Hydroxylases for D2 vs. D3 Analogs

The various cytochrome P450 enzymes involved in vitamin D metabolism exhibit different substrate preferences for vitamin D2 and vitamin D3 analogs. These differences arise from the structural distinctions in their side chains: vitamin D2 has a methyl group at C24 and a double bond between C22 and C23, which are absent in vitamin D3. nih.gov

CYP2R1 , considered the most important 25-hydroxylase, hydroxylates both vitamin D2 and D3 with comparable efficiency. nih.govresearchgate.net

CYP27A1 , another 25-hydroxylase, shows a preference for vitamin D3 and does not efficiently 25-hydroxylate vitamin D2. nih.govresearchgate.net

CYP3A4 and CYP2J2 are reported to prefer vitamin D2 as a substrate for 25-hydroxylation. researchgate.net

CYP27B1 , the 1α-hydroxylase, does not appear to distinguish significantly between 25(OH)D2 and 25(OH)D3. nih.govwikipedia.org

CYP24A1 , the 24-hydroxylase, metabolizes 1,25(OH)₂D₂ differently than 1,25(OH)₂D₃ due to the structural differences in the D2 side chain. nih.gov Studies on the catalytic efficiency (kcat/Km) of human CYP24A1 show that the value for 1,25(OH)₂D₃ is almost double that for 1,25(OH)₂D₂, suggesting a slower inactivation rate for 1,25(OH)₂D₂ at low concentrations and potentially greater metabolic stability in vivo. nih.gov In contrast, the catalytic efficiency for the initial hydroxylation of 25(OH)D2 is similar to that of 25(OH)D3. nih.gov

Terminal Catabolism and Degradation of 1alpha-Hydroxylated Metabolites

The final stages of vitamin D metabolism involve the degradation of active metabolites into inactive, water-soluble compounds that can be easily excreted from the body. scispace.comwikipedia.org

Identification of Novel Water-Soluble Degradation Products

The primary endpoint of the catabolic pathway for 1,25(OH)₂D₃ is calcitroic acid (1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D3). researchgate.net This water-soluble metabolite is produced through a series of oxidation reactions at C24 and C23, leading to the cleavage of the side chain. researchgate.net Recent evidence has shown for the first time that 1α,25-dihydroxyvitamin D2 also undergoes side-chain cleavage to form calcitroic acid as a major terminal product. researchgate.net

Enzymatic Mechanisms of Side-Chain Oxidation (e.g., 26-hydroxylation)

The enzyme CYP24A1 is responsible for the multi-step side-chain oxidation process. wikipedia.org For vitamin D2 metabolites, following the initial 24R-hydroxylation, further hydroxylation can occur at C26 or C28. nih.gov An alternative step involves the cleavage of the bond between C24 and C25, which produces a 24-oxo-25,26,27-trinor derivative. nih.gov These products can be further oxidized. For instance, 24-oxo-25,26,27-trinor-1(OH)D2 can be converted to a product tentatively identified as 24-oxo-25,26,27-trinor-1,28(OH)₂D₂. nih.gov This complex series of enzymatic reactions ensures the complete inactivation and preparation for the excretion of vitamin D metabolites.

Molecular and Cellular Research on 1alpha Hydroxylated Ergocalciferol Derivatives

Studies on Vitamin D Receptor (VDR) Binding and Activation

The initiation of biological response by 1alpha-hydroxylated ergocalciferol (B368823) derivatives is contingent upon their binding to and activation of the VDR. mdpi.com This interaction is a critical determinant of their potency and subsequent downstream effects.

The binding affinity of various vitamin D metabolites to the VDR is a key measure of their potential biological activity. Studies comparing the primary active metabolites of vitamin D2 have shown that both 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂) and 1α,24(S)-dihydroxyvitamin D2 (1α,24(S)(OH)₂D₂) exhibit strong binding to the VDR.

Research indicates that the VDR binding affinity of 1α,25(OH)₂D₂ is almost comparable to that of 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃, calcitriol), the active form of vitamin D3. nih.govnih.gov Similarly, 1α,24(S)(OH)₂D₂ has been shown to have approximately the same binding affinity for the VDR as calcitriol (B1668218). nih.gov Given that both D2 derivatives show affinity comparable to calcitriol, it can be inferred that their affinities for the VDR are similar to each other. In contrast, other derivatives such as 24-epi-1α,25(OH)₂D₂ are much less active. nih.gov

The interaction between a vitamin D compound and the VDR is governed by the three-dimensional structure of the ligand and the receptor's ligand-binding pocket (LBP). The key structural features of 1alpha-hydroxylated ergocalciferol derivatives that determine VDR binding include the hydroxyl groups on the A-ring and the side chain.

The 1α-hydroxyl group is critical for high-affinity binding and subsequent receptor activation. nih.gov The hydroxyl group at the C-25 position also plays an important role in anchoring the ligand within the LBP. pnas.org The side chain of vitamin D2 derivatives differs from that of D3 derivatives, notably containing a double bond between carbons 22 and 23 and a methyl group at C-24. nih.gov While these differences significantly lower the affinity for the vitamin D-binding protein (DBP) in the blood, the VDR appears to accommodate these structural variations, resulting in comparable binding affinities for 1α,25(OH)₂D₂ and 1α,25(OH)₂D₃. nih.gov This suggests that the specific conformation of the ergocalciferol side chain within the VDR's LBP still permits the crucial hydrogen bond interactions necessary for stable binding and receptor activation.

Comparative Analysis of VDR Binding Affinities for 1alpha,25-Dihydroxyvitamin D2 and 1alpha,24-Dihydroxyvitamin D2

Transcriptional Regulation and Gene Expression Studies (In Vitro Models)

Upon binding to a ligand, the VDR acts as a transcription factor, modulating the expression of a vast network of genes. nih.gov This genomic action is the primary mechanism through which 1alpha-hydroxylated D2 metabolites exert their cellular effects.

In vitro studies have demonstrated that 1alpha-hydroxylated D2 metabolites effectively regulate the transcription of VDR target genes in various cell lines. A hallmark of VDR activation is the potent induction of the CYP24A1 gene, which encodes the enzyme responsible for catabolizing active vitamin D metabolites. mdpi.com In human osteosarcoma (MG-63) cells, 1α,25(OH)₂D₂ demonstrated a transactivation potency on the CYP24A1 promoter that was almost comparable to that of 1α,25(OH)₂D₃. nih.gov Similarly, the D2 analog 19-nor-1α,25(OH)₂D₂ induced reporter gene activity in prostate cancer cells (PC-3/VDR) to a similar extent as the D3 hormone. nih.gov

Broader transcriptome analyses reveal that vitamin D2 and D3 metabolites have overlapping but distinct effects on gene expression. In cultured human immune cells, 1,25(OH)₂D₂ and 1,25(OH)₂D₃ influenced the expression of 574 and 1,272 genes, respectively, with many changes being specific to one form of the vitamin. frontiersin.org In a rat oligodendrocyte precursor cell line, both D2 and D3 significantly affected the expression of about 30% of detected genes after 72 hours, though vitamin D3 had a more marked effect and uniquely regulated a larger set of genes. biorxiv.org These findings indicate that while both D2 and D3 derivatives operate through the VDR, the subtle structural differences can lead to differential regulation of specific gene networks.

The VDR does not act alone to regulate gene transcription. biorxiv.org After binding a ligand like a 1alpha-hydroxylated D2 metabolite, the VDR undergoes a conformational change that facilitates its heterodimerization with the retinoid X receptor (RXR). mdpi.com This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the regulatory regions of target genes. nih.gov

To activate or repress transcription, the complex recruits a suite of other proteins known as coregulators. nih.gov Coactivators, such as those from the steroid receptor coactivator (SRC) family and the Mediator complex, are recruited to the VDR and help to open up the chromatin structure and recruit RNA polymerase II, thereby initiating gene transcription. nih.gov Conversely, corepressors can be recruited to inhibit gene expression. This intricate interplay between the ligand-bound VDR/RXR heterodimer and various cell-specific coregulators is the fundamental mechanism that dictates the pattern of gene expression in response to 1alpha-hydroxylated ergocalciferol derivatives.

Modulation of Gene Networks by 1alpha-Hydroxylated D2 Metabolites in Cell Lines

Cellular Effects in Non-Human Systems and In Vitro Models

The gene regulatory actions of 1alpha-hydroxylated D2 metabolites translate into a variety of cellular effects, most notably the inhibition of proliferation and the induction of differentiation in various cell types. These effects have been extensively documented in non-human and in vitro models, particularly in the context of cancer research.

Studies have shown that 1α,25(OH)₂D₂ exerts antiproliferative and differentiation-inducing effects on human promyelocytic leukemia (HL-60) cells at levels comparable to 1α,25(OH)₂D₃. nih.gov The metabolite 1α,24(S)(OH)₂D₂ has demonstrated equipotent growth inhibition to calcitriol in a range of cancer cell lines, including osteosarcoma, breast, prostate, and colon cancer. nih.gov Furthermore, the growth-inhibitory effects of 1,24(OH)₂D₂ on breast cancer cells (MCF-7) were shown to be dependent on the presence of a functional VDR. iiarjournals.org In a mouse xenograft model of human neuroblastoma, the D2 analog 1α-hydroxyvitamin D2 (doxercalciferol) significantly inhibited tumor growth. nih.gov

Impact on Cell Proliferation and Differentiation in Cultured Cells (e.g., Keratinocytes, Hepatoma Cells)

Research into the effects of 1α-hydroxylated ergocalciferol derivatives, such as 1α-hydroxyprevitamin D2, has revealed significant impacts on the fundamental cellular processes of proliferation and differentiation, particularly in skin and liver cells.

In human epidermal keratinocytes, a cell type that forms the outermost layer of the skin, 1α-hydroxylated vitamin D2 metabolites have demonstrated the ability to inhibit DNA synthesis. nih.gov This anti-proliferative effect is a key characteristic of active vitamin D compounds. For instance, both 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2, which can be generated from vitamin D2, have been shown to inhibit the proliferation of human keratinocytes more effectively than vitamin D2 itself. nih.gov Furthermore, 17,20-dihydroxyvitamin D2 was observed to stimulate the activity of the involucrin (B1238512) promoter, a marker of keratinocyte differentiation. nih.gov This suggests that these metabolites not only halt cell growth but also promote their maturation into specialized skin cells. The regulation of keratinocyte proliferation and differentiation is crucial for maintaining skin barrier function, and dysregulation of these processes is implicated in skin disorders like psoriasis. nih.govplos.org In this context, studies have shown that cytokines involved in psoriasis, such as IL-1α, IL-17A, and TNFα, can alter keratinocyte differentiation. plos.org

The impact of these compounds extends to liver cells as well. Studies using human hepatoma cell lines have provided insights into the metabolism and subsequent bioactivity of vitamin D2 derivatives. oup.com While some research indicates that in contrast to mouse models, human hepatoma cells may preferentially hydroxylate vitamin D3 over vitamin D2, the resulting metabolites still exert biological effects. researchgate.net The liver is a primary site for the initial hydroxylation of vitamin D, a critical step for its activation. mdpi.comnih.govresearchgate.net The study of these processes in cultured liver cells helps to elucidate the metabolic pathways and the subsequent cellular responses.

The antiproliferative and prodifferentiating properties of vitamin D analogs are not limited to keratinocytes and are a subject of broader interest in cancer research. frontiersin.org Several vitamin D analogs have shown more potent effects in these areas compared to the parent compound in various cancer cell lines. frontiersin.org

Interactive Data Table: Effect of Vitamin D2 Metabolites on Keratinocyte Functions

CompoundEffect on DNA Synthesis (Proliferation)Effect on Involucrin Promoter Activity (Differentiation)
Vitamin D2InhibitionStimulation
20-hydroxyvitamin D2Greater inhibition than Vitamin D2Statistically insignificant
17,20-dihydroxyvitamin D2Greater inhibition than Vitamin D2Significantly higher than Vitamin D2

Source: nih.gov

Elucidation of Signaling Pathways Mediated by D2 Metabolites

The biological effects of 1α-hydroxylated ergocalciferol derivatives are mediated through intricate signaling pathways, primarily initiated by the binding of their active forms to the vitamin D receptor (VDR). nih.govfrontiersin.org The VDR is a nuclear transcription factor that, upon ligand binding, regulates the expression of numerous target genes involved in a wide array of physiological processes. frontiersin.org

The conversion of vitamin D2 to its active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2), is a critical step. This process involves enzymes such as CYP2R1 for 25-hydroxylation and CYP27B1 for 1α-hydroxylation. nih.govtandfonline.com Once formed, 1,25(OH)2D2 interacts with the VDR to modulate gene expression. tandfonline.com This signaling is crucial for both the classical effects of vitamin D on calcium homeostasis and its non-classical effects on cell proliferation, differentiation, and immune function. nih.govfrontiersin.org

Research has shown that vitamin D metabolites can influence various signaling cascades. For example, in colorectal cancer cells, 1,25(OH)2D has been demonstrated to inhibit proliferation and induce differentiation by regulating the expression of target genes. frontiersin.org Furthermore, vitamin D can inhibit the Wnt signaling pathway, which is often dysregulated in cancer. frontiersin.org

The mitogen-activated protein kinase (MAPK) signaling pathway is another important target. nih.gov Activation of the MAPK cascade is a known downstream effect of VDR signaling, although its precise role in the regulation of enzymes like CYP27B1 is still under investigation. nih.gov Additionally, signaling pathways involving β-arrestin and PI3K-Akt have also been implicated in the cellular responses to dopamine (B1211576) receptors, which share some functional similarities with VDR in terms of being G-protein coupled receptors. researchgate.net

It is also important to note the role of enzymes that catabolize active vitamin D, such as CYP24A1. nih.govfrontiersin.org This enzyme inactivates 1,25(OH)2D, thereby regulating the intensity and duration of VDR-mediated signaling. frontiersin.org An imbalance between the synthesizing enzyme CYP27B1 and the catabolizing enzyme CYP24A1 can lead to a relative deficiency of active vitamin D and has been observed in some disease states. tandfonline.com

Studies in Preclinical Animal Models to Elucidate Metabolic Fate and Biological Activity

Pharmacokinetic and Pharmacodynamic Characterization in Animal Systems

Preclinical animal models are indispensable for understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of 1α-hydroxylated ergocalciferol derivatives. Doxercalciferol (B1670903) (1α-hydroxyvitamin D2) is a prohormone that requires hepatic 25-hydroxylation to become the active 1α,25-dihydroxyvitamin D2 (1,25(OH)2D2). researchgate.net This activation process is independent of the kidneys. nih.govresearchgate.net

Studies in rats have shown that after administration of doxercalciferol, there are sustained circulating levels of 1,25(OH)2D2. researchgate.net The half-life of 1,25(OH)2D2 in healthy subjects is approximately 34 hours and extends to about 45 hours in dialysis patients, which mimics the physiological concentrations of endogenous vitamin D more closely than intermittent administration of other analogs. researchgate.net

Research in mice has revealed differences in the metabolic handling of vitamin D2 and D3. For instance, mice fed vitamin D2 had higher serum concentrations of total and free 25-hydroxyvitamin D (25(OH)D) compared to those fed vitamin D3, but lower concentrations of the active hormone 1,25-dihydroxyvitamin D (1,25(OH)2D). researchgate.netnih.gov This suggests that the conversion of 25(OH)D to 1,25(OH)2D may be less efficient for the D2 form in mice. researchgate.net

The metabolic pathways of vitamin D2 can also be unique. In rats, 25-hydroxyvitamin D2 can be converted to other metabolites, including 24,25-dihydroxyvitamin D2, 24,25,28-trihydroxyvitamin D2, and 24,25,26-trihydroxyvitamin D2. science.gov Furthermore, a unique 24-hydroxylation pathway for vitamin D2 has been identified, leading to the formation of 24-hydroxyvitamin D2 and 1α,24-dihydroxyvitamin D2. oup.comoup.com

Comparative Biological Responses to D2 and D3 Analogs in Animal Models

Comparative studies in animal models have highlighted distinct biological responses to vitamin D2 and vitamin D3 analogs. While both forms can be activated and bind to the VDR, differences in their metabolism, binding affinity to vitamin D binding protein (DBP), and subsequent cellular effects have been observed. biorxiv.org

In mice, despite achieving similar total serum 25(OH)D levels, those on a vitamin D2 diet had lower serum 1,25(OH)2D levels compared to mice on a vitamin D3 diet. nih.gov Interestingly, the D2-fed mice showed higher levels of free 25(OH)D, which is the unbound and biologically active form. nih.gov This difference in free 25(OH)D levels was associated with differential effects on bone, with D2-fed mice exhibiting higher osteoclast surface and mineral apposition rate at 8 weeks. nih.gov

Some studies in rodents have suggested a more pronounced increase in 25(OH)D concentrations in response to vitamin D2 supplementation compared to D3. researchgate.net However, other studies have found no significant differences. researchgate.net In a rat oligodendrocyte precursor cell line, both vitamin D2 and D3 had global effects on gene expression, but the response to vitamin D3 was more pronounced at an earlier time point (24 hours). biorxiv.org

These findings from animal models underscore that while vitamin D2 and D3 analogs share many similarities in their mechanism of action, their metabolic fates and biological potencies can differ, leading to distinct physiological outcomes.

Interactive Data Table: Comparative Serum Metabolite Levels in Mice Fed D2 vs. D3 Diets

Serum MetaboliteVitamin D2 Fed MiceVitamin D3 Fed MiceP-value
Total 25(OH)DHigherLower< 0.001
Free 25(OH)DHigherLower< 0.001
1,25(OH)2DLowerHigher< 0.001

Source: researchgate.netnih.gov

Advanced Analytical Methodologies for Research on 1alpha Hydroxyprevitamin D2 and Its Metabolites

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating 1α-hydroxyprevitamin D2 from its complex matrix and resolving it from other structurally similar isomers.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of vitamin D compounds. viamedica.plnih.gov For vitamin D analogs, reversed-phase (RP) HPLC is frequently utilized, often with a C18 column. scirp.org The separation of isomers is a critical challenge due to their similar chemical properties.

A study on the separation of calcipotriol (B1668217) and its impurity, pre-calcipotriene, employed an RP-C18 column (150 × 4.6 mm, 2.7 μm) maintained at 50°C. scirp.org The mobile phase consisted of a gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran. scirp.org Detection is typically carried out using a UV detector, with specific wavelengths chosen based on the absorbance maxima of the compounds of interest; for instance, 264 nm and 240 nm have been used for calcipotriol and its impurities. scirp.org The specificity of HPLC methods is crucial and can be demonstrated by showing the recovery of the individual constituents, which can then be characterized by other techniques like ultraviolet spectrophotometry. nih.gov The precision and accuracy of these methods are generally high, often within 2%. nih.gov

To isolate specific isomers like pre-calcipotriene, preparative chromatography may be employed. scirp.org For instance, a solution of calcipotriol can be heated to induce the formation of pre-calcipotriene, which is then isolated using a preparative chiral column. scirp.org

Table 1: HPLC Method Parameters for Vitamin D Analog Separation

ParameterDetailsReference
Column RP-C18, 150 × 4.6 mm, 2.7 μm scirp.org
Column Temperature 50°C scirp.org
Mobile Phase Gradient of water, methanol, acetonitrile, and tetrahydrofuran scirp.org
Detection UV at 264 nm and 240 nm scirp.org

Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including superior speed, resolution, and sensitivity, making it the preferred technique for analyzing vitamin D metabolites. amegroups.org UPLC systems operate at higher pressures and use columns with smaller particle sizes, leading to improved separation efficiency. amegroups.org

The ACQUITY UPLC H-Class PLUS System is an example of a modern UPLC system used for vitamin D analysis. lcms.cz These systems can individually determine previtamin D and vitamin D forms, which is an improvement over older methods. lcms.cz The robustness of UPLC methods is demonstrated by the high repeatability of retention times and column efficiency. lcms.cz

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a highly sensitive and selective technique that is often coupled with chromatographic methods for the definitive characterization and quantification of vitamin D metabolites. amegroups.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the structural elucidation of vitamin D metabolites. viamedica.plnih.gov A key consideration for GC-MS analysis of these compounds is the need for derivatization to increase their volatility and thermal stability. nih.govresearchgate.net Trimethylsilyl (TMS) derivatization is a common approach. nih.govresearchgate.net

However, the high temperatures used in GC can lead to the formation of pyro and isopyro isomers, which can complicate analysis. nih.gov Despite this, GC-MS is considered more structurally informative than LC-MS/MS for distinguishing between vitamin D isomers. iiarjournals.org For quantitative analysis, the use of deuterated internal standards can help to correct for inaccuracies. researchgate.net

Table 2: Typical GC-MS Parameters for Vitamin D Metabolite Analysis

ParameterDetailsReference
Derivatization Trimethylsilyl (TMS) nih.govresearchgate.net
Column HP-5MS (25 m, 0.2 mm id, 0.33 μm film thickness) nih.gov
Carrier Gas Helium at 0.7 mL/min nih.gov
Oven Program Initial 150°C, ramp to 200°C, then to 290°C nih.gov
Inlet Temperature 280°C nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the measurement of vitamin D metabolites due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously. amegroups.orgrsc.org This technique overcomes many of the limitations of immunoassays, such as cross-reactivity. viamedica.plamegroups.org

The low ionization efficiency of vitamin D metabolites can be a challenge. amegroups.orgrsc.org To address this, derivatization is often employed. The Diels-Alder reagent 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is widely used to derivatize vitamin D compounds, enhancing their ionization efficiency. rsc.orgresearchgate.net

LC-MS/MS methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances from the biological matrix. nih.govrsc.org The analysis is often performed using electrospray ionization (ESI) in the positive ion mode, with multiple reaction monitoring (MRM) for quantification. nih.govfrontiersin.org

UPLC systems coupled with tandem mass spectrometers, such as an ACQUITY UPLC with a Xevo TQ-S micro or an Agilent 1290 UHPLC with an API 3200 MS/MS, are commonly used. lcms.czrsc.org These systems can achieve very low limits of quantitation (LOQ), often in the picogram per milliliter (pg/mL) range. nih.gov

Table 3: LC-MS/MS Method Validation Parameters for Vitamin D Metabolites

ParameterResultReference
Linearity (R²) > 0.998 rsc.org
Recovery 81.66–110.31% rsc.org
Intra-day Precision (%RSD) 1.6–4.1% nih.gov
Inter-day Precision (%RSD) 3.7–6.8% nih.gov
Limit of Quantitation (LOQ) 10–20 pg/mL nih.gov

Spectroscopic Characterization Techniques (excluding basic identification data)

Beyond basic identification, advanced spectroscopic techniques provide deeper insights into the structure of 1α-hydroxyprevitamin D2 and its isomers. Proton Magnetic Resonance (PMR) spectroscopy, particularly with the use of paramagnetic shift reagents like Eu(dpm)₃, has been used for the simultaneous determination of vitamin D2 isomers. jst.go.jp By acetylating a mixture of isomers, the relative paramagnetic shift values of the acetoxyl protons can be measured, allowing for the identification and quantification of each isomer in the mixture. jst.go.jp This technique provides valuable information on the stereochemistry of the isomers. jst.go.jp

Tandem mass spectrometry itself, especially with high-resolution instruments like a Fourier transform ion cyclotron resonance mass spectrometer (FT-ICR MS), can be used for detailed structural characterization. acs.orgnih.gov By employing various fragmentation methods such as collision-induced dissociation (CID), infrared multiphoton dissociation (IRMPD), and ultraviolet photodissociation (UVPD), it is possible to generate isomer-specific fragment ions that allow for the differentiation of dihydroxylated vitamin D₃ isomers without prior chromatographic separation. acs.orgnih.gov

Ultraviolet (UV) Spectroscopy for Photochemical Reaction Monitoring and Isomerization Kinetics

Ultraviolet (UV) spectroscopy is a fundamental tool for monitoring the photochemical synthesis and subsequent thermal isomerization of vitamin D compounds, including 1alpha-Hydroxyprevitamin D2. The process begins with the UV irradiation of a precursor, such as 1alpha-hydroxyergosterol, which leads to the formation of this compound. This previtamin is then thermally converted to 1alpha-hydroxyvitamin D2. nih.gov

The distinct UV absorption spectra of the involved isomers allow for real-time monitoring of the reaction progress. Provitamin D and its various photoisomers, including previtamin D, tachysterol (B196371), and lumisterol (B196343), all absorb in the same UV region, which can create a complex mixture. photobiology.com The vitamin D triene system, characteristic of compounds like 1alpha-hydroxyvitamin D2, typically exhibits a maximum absorption (λmax) around 265 nm and a minimum absorption (λmin) at approximately 228 nm. nih.gov In contrast, the precursor, a provitamin D, has an absorption maximum at about 282 nm. epj-conferences.org

By tracking the changes in absorbance at these key wavelengths, researchers can follow the depletion of the provitamin and the formation and eventual isomerization of the previtamin. The optimal wavelength for the production of previtamin D has been identified as approximately 295-296 nm. photobiology.comgoogle.com Controlling the irradiation wavelength is crucial for maximizing the yield of the desired previtamin, with studies showing that yields of over 80% for 1alpha-hydroxyprevitamin D3 can be achieved by carefully managing the light bandwidth (280-310 nm) and reaction temperature. researchgate.net This spectroscopic monitoring is essential for understanding the kinetics of the reversible photoconversions and the irreversible degradation pathways that can occur during synthesis. photobiology.com

Table 1: Characteristic UV Absorption Maxima of Vitamin D Isomers
Compound TypeTypical λmax (nm)Reference(s)
Provitamin D (e.g., Ergosterol)282 epj-conferences.org
Previtamin D~260 researchgate.net
Vitamin D (Triene System)265 nih.gov
Tachysterol~280 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound and its related isomers. While methods like UV spectroscopy and mass spectrometry provide key information, NMR offers detailed insight into the precise three-dimensional structure and connectivity of atoms within the molecule, which is crucial for distinguishing between closely related isomers. frontiersin.org

The structural confirmation of previtamin D isomers relies on the analysis of both proton (¹H) and carbon-¹³ (¹³C) NMR spectra. Specific chemical shifts and coupling constants are characteristic of the previtamin structure. For instance, the conversion of a vitamin D vitamer to its previtamin form can be confirmed by observing characteristic shifts in the NMR spectrum. In the case of pre-25-hydroxyvitamin D2, its formation is confirmed by the upfield shift of protons H6' (δ ≈ 5.95 ppm) and H7' (δ ≈ 5.69 ppm) and a downfield shift for H9' (δ ≈ 5.51 ppm). nih.gov These specific signals, along with others, provide a unique fingerprint for the previtamin structure. nih.gov

Although NMR is powerful, it generally requires highly purified samples and has lower sensitivity compared to mass spectrometry. frontiersin.org Furthermore, the inherent instability of previtamin D compounds in solution, where they can isomerize back to the vitamin D form, presents a challenge. nist.gov Therefore, NMR analyses must often be conducted promptly after sample preparation. nist.gov For complex structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, leaving no ambiguity in the structural assignment. mdpi.com

Table 2: Exemplary ¹H NMR Chemical Shifts for Previtamin D Analogs
ProtonChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Reference(s)
H6'5.95d, J = 11.89 nih.gov
H7'5.69d, J = 12.03 nih.gov
H9'5.51m nih.gov
H3'3.92m nih.gov

Note: Data is for pre-25-hydroxyvitamin D2, a structurally related analog, and serves as an example of typical previtamin chemical shifts. "d" denotes a doublet and "m" denotes a multiplet.

Challenges and Advancements in Analytical Standardization for Research Applications

Addressing Isomer and Metabolite Overlap in Complex Biological Matrices

The quantitative analysis of this compound and its metabolites in biological matrices such as serum or plasma is fraught with analytical challenges, primarily due to the presence of numerous interfering isomers and metabolites. nih.gov A major issue is the overlap of isobaric compounds—molecules that have the same mass but different structures—which cannot be distinguished by mass spectrometry alone. This necessitates effective separation prior to detection.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for this type of analysis. amegroups.org The chromatographic step is critical for separating the target analyte from other vitamin D isomers (e.g., vitamin D2, D3, lumisterol, tachysterol) and epimers (e.g., 3-epi-25-hydroxyvitamin D3), which can have nearly identical mass spectra and cause significant interference. iiarjournals.orgnih.govresearchgate.net The choice of chromatographic column, such as those with fluoro-phenyl or cyano stationary phases, is crucial for achieving the necessary separation of these closely related structures. mdpi.comusda.gov

Furthermore, the complexity of biological samples, which contain high concentrations of lipids and proteins, can lead to matrix effects and ion suppression in the mass spectrometer, reducing sensitivity and accuracy. amegroups.orgresearchgate.net Sample preparation techniques, such as protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are essential to remove these interferences. amegroups.org Advanced techniques like phospholipid removal plates can further reduce matrix effects and improve analytical response by over 40% for some metabolites.

Development of Reference Materials and Interlaboratory Comparability

Ensuring the accuracy, reliability, and comparability of measurement results for vitamin D metabolites across different laboratories is a significant challenge that is being addressed through the development of reference materials and proficiency testing programs. nih.govnih.gov A standardized laboratory measurement is one that is accurate and comparable over time, location, and procedure to established reference measurement procedures (RMPs). nih.govdoi.org

Organizations like the National Institute of Standards and Technology (NIST) and the National Institutes of Health (NIH) Office of Dietary Supplements (ODS) have been instrumental in this area. nist.gov They have developed Standard Reference Materials (SRMs), such as SRM 972a, which contains certified concentrations of major vitamin D metabolites like 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and 3-epi-25-hydroxyvitamin D3 in human serum. iiarjournals.orgnist.gov These SRMs serve as an anchor for laboratories to calibrate their methods and ensure their results are traceable to a recognized standard. myadlm.org

International programs like the Vitamin D Standardization Program (VDSP) and the Vitamin D External Quality Assessment Scheme (DEQAS) facilitate interlaboratory comparison studies. nih.govnist.gov These programs distribute common samples to participating labs, allowing for the assessment and reduction of inter-laboratory variability. iiarjournals.orgresearchgate.net While significant progress has been made for major metabolites like 25-hydroxyvitamin D, the standardization for less abundant or less stable metabolites, including previtamin forms, remains an ongoing effort. amegroups.orgresearchgate.net The development and promulgation of robust measurement technologies and suitable reference materials are critical for improving measurement comparability and supporting both clinical decisions and research findings. nist.govnist.gov

Q & A

Basic Research Questions

Q. How should preclinical studies investigating 1α-Hydroxyprevitamin D₂ be designed to ensure reproducibility and compliance with NIH guidelines?

  • Answer : Preclinical studies must adhere to NIH guidelines for experimental reporting, including detailed descriptions of animal models (species, strain, sex), dosing regimens, and environmental conditions (e.g., hypoxia or normoxia) . Include a statistical plan outlining sample size calculations, randomization, and blinding procedures to minimize bias. Replicate key experiments across independent cohorts and validate findings using orthogonal assays (e.g., ELISA for quantification alongside HPLC for purity analysis) .

Q. What methodologies are recommended for validating the quantification of 1α-Hydroxyprevitamin D₂ in biological matrices?

  • Answer : Use standardized protocols such as ELISA with specificity validation against structurally similar analogs (e.g., previtamin D₃ derivatives) to avoid cross-reactivity . Include spike-and-recovery experiments in target matrices (serum, tissue homogenates) to assess accuracy and precision. Parallel LC-MS/MS analysis can confirm results, especially for low-abundance samples . Report limits of detection (LOD) and quantification (LOQ) in compliance with ICH guidelines .

Q. How can researchers ensure the stability of 1α-Hydroxyprevitamin D₂ during experimental workflows?

  • Answer : Conduct stability studies under varying conditions (temperature, light, pH) to identify degradation pathways. Store stock solutions in inert solvents (e.g., ethanol with 0.01% BHT) at -80°C and avoid freeze-thaw cycles . For cell-based assays, pre-test compound stability in culture media using time-course HPLC monitoring .

Advanced Research Questions

Q. How should contradictory data on the biological activity of 1α-Hydroxyprevitamin D₂ be systematically analyzed?

  • Answer : Apply iterative hypothesis testing to isolate variables (e.g., cell type-specific responses, metabolite interference). Use data triangulation by combining in vitro (e.g., receptor binding assays) and in vivo (e.g., gene expression profiling) approaches to validate mechanisms . Leverage open-data repositories to compare findings with independent studies, ensuring alignment with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What strategies optimize the synthesis and purification of 1α-Hydroxyprevitamin D₂ for high-yield research applications?

  • Answer : Employ photochemical synthesis with UV-Vis monitoring to control previtamin D₂ isomerization. Optimize chromatographic purification using C30 columns for enhanced separation of stereoisomers . Characterize intermediates via NMR (¹H, 13C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Include yield calculations and purity thresholds (>95%) in supplemental data .

Q. How can advanced statistical models address variability in 1α-Hydroxyprevitamin D₂ pharmacokinetic studies?

  • Answer : Implement mixed-effects models to account for inter-individual variability in absorption and metabolism. Use Bayesian frameworks to integrate prior pharmacokinetic data (e.g., half-life, volume of distribution) for robust parameter estimation . Validate models through bootstrapping or cross-validation, reporting confidence intervals for key metrics (AUC, Cₘₐₓ) .

Q. What frameworks guide the identification of knowledge gaps in 1α-Hydroxyprevitamin D₂ research during literature reviews?

  • Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries, e.g., "How does 1α-Hydroxyprevitamin D₂ (Intervention) affect calcium homeostasis (Outcome) in rodent models (Population) compared to calcitriol (Comparison)?" . Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions with high translational potential .

Methodological Resources

  • Data Transparency : Share raw datasets in repositories like Zenodo or Figshare, adhering to metadata standards (e.g., MIAME for microarray data) .
  • Conflict Resolution : Document analytical discrepancies in supplemental materials, providing step-by-step troubleshooting protocols (e.g., reagent lot variability, instrumentation calibration) .
  • Ethical Compliance : For human-derived samples, include IRB approval details and data anonymization procedures in methods sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.